molecular formula C8H14 B1624061 3-Ethyl-1,3-hexadiene CAS No. 2080-89-9

3-Ethyl-1,3-hexadiene

Cat. No. B1624061
CAS RN: 2080-89-9
M. Wt: 110.2 g/mol
InChI Key: XTEHSUDXCMUZEH-FPLPWBNLSA-N
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Description

3-Ethyl-1,3-hexadiene is a chemical compound with the molecular formula C8H14 . It has an average mass of 110.197 Da and a monoisotopic mass of 110.109550 Da .


Molecular Structure Analysis

The molecular structure of 3-Ethyl-1,3-hexadiene consists of a chain of eight carbon atoms with two double bonds, making it a diene . The ethyl group (C2H5) is attached to the third carbon atom in the chain .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Ethyl-1,3-hexadiene are not available, conjugated dienes like this one are known to undergo reactions such as electrophilic addition . In these reactions, the diene can form a mixture of 1,2 and 1,4 isomers .

Scientific Research Applications

Synthesis and Polymer Applications

  • Synthesis of trans-1,4-Hexadiene : trans-1,4-Hexadiene, closely related to 3-Ethyl-1,3-hexadiene, is significant in the production of functionalizable polymers. It's used in preparing ethylene-propylene-diene-monomer (EPDM) terpolymers. A study explored the codimerization of 1,3-butadiene and ethylene, using rhodium as a catalyst in a polyethylene glycol-water solvent system, achieving high yield and selectivity of 1,4-hexadiene (Behr & Miao, 2005).

  • Functionalization of Unsaturated Polyethylene : Poly(ethylene-co-1,4-hexadiene) copolymers are synthesized as intermediates for functionalized linear low-density polyethylene (LLDPE-f). The incorporation of 1,4-hexadiene into the PE structure is critical for producing unsaturated PE, which can react with various reagents for further functionalization (Chung, Lu, & Li, 1994).

  • Copolymerization in High Pressure : The copolymerization of ethylene and 1,5-hexadiene (structurally similar to 3-Ethyl-1,3-hexadiene) under high pressure using a zirconocene catalyst showed good ability for copolymerization and cyclopolymerization, indicating applications in creating polymers with specific structural properties (Bergemann, Cropp, & Luft, 1997).

Chemical Synthesis and Natural Product Syntheses

  • Favorskii-Type Rearrangement : In the Favorskii-type rearrangement of α,α′-Dihalo Ketones, compounds like ethyl 2-(diethoxyphosphinyl)-5-methyl-3-oxo-4-hexenoate were prepared, which are vital intermediates for natural product syntheses. This indicates the role of 3-Ethyl-1,3-hexadiene derivatives in complex organic syntheses (Sakai et al., 1987).

  • Synthesis of trans-dihydroconfertifolin : Trienes derived from 3-methyl-1,3-hexadiene underwent intramolecular Diels-Alder cyclization to give tricyclic lactones, which were then converted into trans-dihydroconfertifolin, a significant compound in organic chemistry (Taber, Nakajima, Xu, & Rheingold, 2002).

Catalysis and Polymerization Mechanisms

  • Mechanistic Studies in Polymerization : The study of nickel-catalyzed reductive coupling of ynoates and aldehydes used (1,5-hexadiene)Ni(SIPr) as a catalyst, contributing to understanding the catalytic processes in polymerization, which can be related to the utilization of 3-Ethyl-1,3-hexadiene in similar reactions (Rodrigo & Guan, 2017).

  • Cyclocopolymerization Mechanisms : The cyclocopolymerization of ethylene with 1,5-hexadiene provided insights into dual-site alternating copolymerization mechanisms, which are critical for understanding how similar dienes like 3-Ethyl-1,3-hexadiene could behave in polymerization processes (Choo & Waymouth, 2002).

Mechanism of Action

The mechanism of action for reactions involving 3-Ethyl-1,3-hexadiene is likely similar to other conjugated dienes. When a conjugated diene is attacked by an electrophile, the resulting products are a mixture of 1,2 and 1,4 isomers . The ratio of these products is determined by the conditions of the reaction .

Safety and Hazards

While specific safety data for 3-Ethyl-1,3-hexadiene is not available, similar compounds are generally flammable and can be harmful if inhaled, ingested, or if they come into contact with the skin . Proper safety measures should be taken when handling this compound, including the use of personal protective equipment and adequate ventilation .

properties

IUPAC Name

(3E)-3-ethylhexa-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-4-7-8(5-2)6-3/h5,7H,2,4,6H2,1,3H3/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEHSUDXCMUZEH-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(CC)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C(\CC)/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-3-ethylhexa-1,3-diene

CAS RN

2080-89-9
Record name 1,4-Hexadiene, 3-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002080899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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